

An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic Acid

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Compound of Interest

Compound Name: 2-(4-aminocyclohexyl)acetic Acid

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This technical guide provides a comprehensive overview of **2-(4-aminocyclohexyl)acetic acid**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Data

2-(4-aminocyclohexyl)acetic acid is a cyclohexane derivative containing both an amine and a carboxylic acid functional group. Its properties are summarized in the table below.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₁₅ NO ₂	[1][2]
Molecular Weight	157.21 g/mol	[1][2]
CAS Number	1197-54-2	[1]
IUPAC Name	2-(4-aminocyclohexyl)acetic acid	[1]

The hydrochloride salt and various ester derivatives of **2-(4-aminocyclohexyl)acetic acid** are also commonly used in synthesis.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride	C ₈ H ₁₆ ClNO ₂	193.67	76325-96-7
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride	C ₁₀ H ₂₀ ClNO ₂	221.72	76308-26-4

Synthesis Protocols

The trans isomer of **2-(4-aminocyclohexyl)acetic acid** is a crucial building block for the synthesis of the antipsychotic drug cariprazine.[3] The most common synthetic route involves the catalytic hydrogenation of 4-nitrophenylacetic acid.[3][4][5]

Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Ethyl Ester Hydrochloride

This two-step hydrogenation process yields the ethyl ester hydrochloride of the trans isomer with good selectivity.[4][5]

Step 1: Reduction of the Nitro Group

- Reactant: 4-Nitrophenylacetic acid
- Catalyst: Palladium on carbon (Pd/C)
- Solvent: Protic solvent (e.g., deionized water)
- Temperature: 44-46°C
- Pressure: 0.1-0.6 bar of hydrogen gas
- Procedure: 4-Nitrophenylacetic acid is dissolved in deionized water in an autoclave. A suspension of Pd/C is added, and the reactor is purged with nitrogen and then hydrogen. The reaction is carried out under hydrogen pressure at 44-46°C until hydrogen uptake

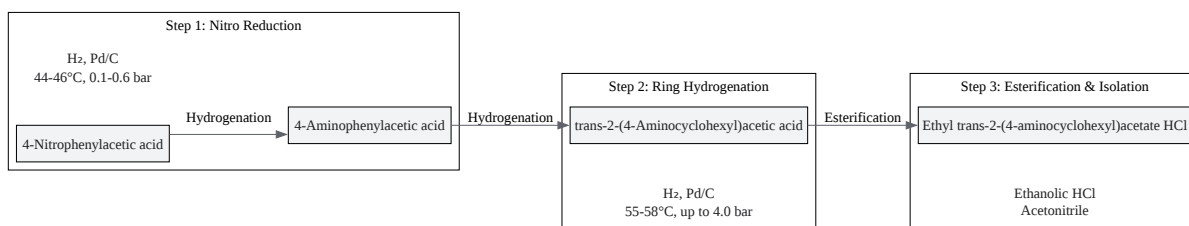
ceases. This selectively reduces the nitro group to an amine, yielding 4-aminophenylacetic acid.^{[4][5]}

Step 2: Hydrogenation of the Aromatic Ring

- Reactant: 4-Aminophenylacetic acid (from Step 1)
- Catalyst: Pd/C (can be from Step 1)
- Temperature: 55-58°C
- Pressure: Up to 4.0 bar of hydrogen gas
- Procedure: The temperature of the reaction mixture from Step 1 is raised to 55-58°C, and the hydrogenation is continued at a higher hydrogen pressure. This saturates the phenyl ring to form a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid, with the trans isomer being the major product.^{[4][5]}

Step 3: Esterification and Isolation

- Reagents: Ethanolic HCl, Acetonitrile
- Procedure: After hydrogenation, the catalyst is filtered off. The aqueous solution is concentrated, and ethanolic HCl is added. The mixture is refluxed to form the ethyl ester hydrochloride. The product is then precipitated by the addition of acetonitrile and cooling. The crystalline product is collected by filtration, washed with cold acetonitrile, and dried.^{[5][6]}



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Figure 1. Synthetic workflow for ethyl trans-2-(4-aminocyclohexyl)acetate HCl.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is used to determine the purity and confirm the structure of **2-(4-aminocyclohexyl)acetic acid** and its derivatives.

High-Performance Liquid Chromatography (HPLC)

- Purpose: To assess the purity of the compound.
- Column: A reversed-phase C18 column is typically used.[7][8]
- Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or phosphate buffer) and a polar organic solvent like acetonitrile is common for separating polar compounds.[7][8]
- Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore.[7][8]
- Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before

injection.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure and determine the stereochemistry (cis/trans isomer ratio).
- Solvent: A deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ is used.
- ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. For the trans isomer, the coupling constants between the axial protons on the cyclohexane ring are typically in the range of 10-12 Hz.[3]
- ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.

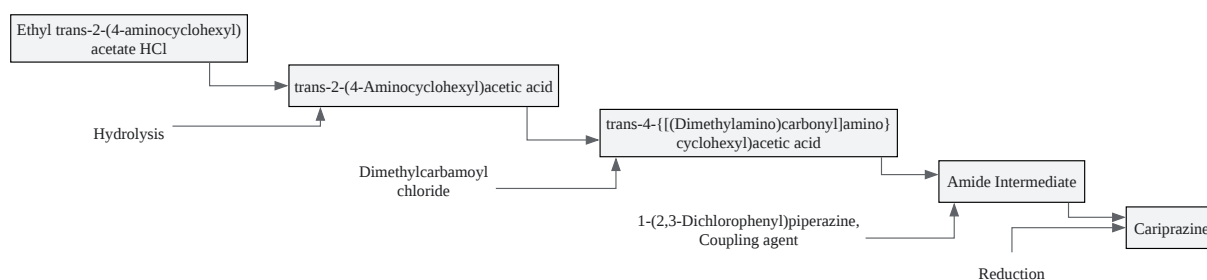
Mass Spectrometry (MS)

- Purpose: To determine the molecular weight and confirm the elemental composition of the compound.
- Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like amino acids.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. High-resolution mass spectrometry can be used to confirm the elemental formula.

Biological Significance and Applications

The primary application of **trans-2-(4-aminocyclohexyl)acetic acid** is as a key intermediate in the synthesis of cariprazine.[1][3] Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and D₃ receptors.[1]

The synthesis of cariprazine from the ethyl ester of **trans-2-(4-aminocyclohexyl)acetic acid** involves several steps, including the formation of a urea derivative followed by coupling with 1-(2,3-dichlorophenyl)piperazine and subsequent reduction.[2][9]



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Figure 2. Simplified pathway for the synthesis of Cariprazine.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024269#molecular-weight-of-2-4-aminocyclohexyl-acetic-acid]

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